An In-depth Technical Guide to the Crystal Structure Analysis of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol
An In-depth Technical Guide to the Crystal Structure Analysis of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Structure and Function
The confluence of the rigid, lipophilic adamantane cage with the versatile 1,3,4-oxadiazole heterocycle has given rise to a class of compounds with significant therapeutic potential.[1][2] 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol (C₁₂H₁₆N₂OS, MW: 236.33) is a notable member of this family.[3] The adamantane moiety is a well-established pharmacophore known to enhance the biological activity of parent compounds, while the 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The presence of a thiol group introduces further chemical reactivity and the potential for thiol-thione tautomerism, making this molecule a versatile building block.[6][7]
Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure, offering unparalleled insights into bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its solid-state properties.[8][9][10] This guide provides a comprehensive overview of the synthesis, crystallization, and definitive structural analysis of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol, offering a blueprint for researchers engaged in the structural elucidation of novel chemical entities.
Part 1: Synthesis and Crystallization
The successful isolation of a single crystal suitable for diffraction analysis is the critical first step. This begins with the rational synthesis of the target compound, followed by a meticulous crystallization process.
Synthesis Protocol
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established procedure, typically involving the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[6][11][12]
Step-by-Step Synthesis:
-
Formation of Adamantane-1-carbohydrazide: Adamantane-1-carboxylic acid is first converted to its corresponding methyl or ethyl ester. The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield adamantane-1-carbohydrazide.
-
Cyclization Reaction: The adamantane-1-carbohydrazide is dissolved in ethanol, to which potassium hydroxide is added. Carbon disulfide is then added dropwise to the stirred solution.
-
Reflux and Acidification: The reaction mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[6] During this time, the evolution of hydrogen sulfide gas may be observed.
-
Isolation: After cooling, the reaction mixture is diluted with water and acidified with a dilute acid (e.g., acetic acid or HCl). The resulting precipitate, 5-(1-adamantyl)-1,3,4-oxadiazole-2-thiol, is collected by filtration, washed with water, and dried.
Crystallization Methodology
The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. Slow evaporation is a robust and widely used technique.
Protocol for Single Crystal Growth:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. A combination of ethanol and chloroform (e.g., 1:1 v/v) has proven effective for similar adamantane derivatives.[1]
-
Slow Evaporation: The solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent at room temperature. The vial should be left in a vibration-free environment.
-
Crystal Harvesting: Over several days to weeks, single crystals of suitable size (typically 0.1-0.3 mm) and quality (transparent, well-defined faces) should form.[13] These are then carefully harvested for analysis.
Part 2: Single-Crystal X-ray Diffraction Analysis
SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9] The process relies on the principle that X-rays are diffracted by the electrons in the crystal lattice in a predictable pattern, governed by Bragg's Law.[10][13]
Experimental and Computational Workflow
The journey from a single crystal to a fully refined structure involves several integrated steps, from data collection to computational refinement.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol for Structure Determination
-
Crystal Mounting and Data Collection:
-
A high-quality single crystal is mounted on a goniometer head.[13]
-
The goniometer is placed on the diffractometer, which consists of an X-ray source (e.g., Mo Kα radiation), the sample positioning system, and a detector.[8][9]
-
The crystal is cooled (e.g., to 100-160 K) to minimize thermal vibrations of the atoms.
-
A full sphere of diffraction data is collected by rotating the crystal while exposing it to the X-ray beam, recording the diffracted X-rays on the detector as a series of frames.[9][14]
-
-
Data Reduction and Structure Solution:
-
The collected frames are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for absorption).
-
The unit cell parameters and space group are determined from the geometry and systematic absences in the diffraction pattern.[13]
-
The "phase problem" is solved using direct methods or Patterson methods (e.g., with software like SHELXS) to generate an initial electron density map and a preliminary molecular model.[1]
-
-
Structure Refinement:
-
The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[1] This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the calculated and observed structure factors.
-
The quality of the final model is assessed by the crystallographic R-factor (R1), with lower values indicating a better fit.
-
Part 3: Structural Interpretation of Adamantyl-Oxadiazole Derivatives
While the specific crystallographic data for the title compound is not publicly available, a detailed analysis can be constructed based on published data for closely related adamantyl-1,3,4-oxadiazole structures.[1][2][15][16][17]
Crystallographic Data Summary
The following table summarizes typical crystallographic parameters observed for similar adamantyl-oxadiazole compounds.
| Parameter | Representative Value | Significance |
| Chemical Formula | C₁₂H₁₆N₂OS | Defines the elemental composition of the molecule.[3] |
| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell.[1][2][15] |
| Space Group | e.g., P2₁/c or P-1 | Defines the complete symmetry operations within the crystal lattice.[1][15] |
| a (Å) | 6-14 Å | Unit cell dimension along the a-axis.[1][2][17] |
| b (Å) | 6-12 Å | Unit cell dimension along the b-axis.[1][2][17] |
| c (Å) | 13-23 Å | Unit cell dimension along the c-axis.[1][2][17] |
| α, β, γ (°) | α, γ ≈ 90°; β ≈ 90-115° (Monoclinic) | Angles between the unit cell axes.[1][2][17] |
| Volume (ų) | 900-1700 ų | The volume of a single unit cell.[1][15][17] |
| Z | 2 or 4 | The number of molecules per unit cell.[2][15][17] |
| Final R indices [I>2σ(I)] | R1 ≈ 0.04-0.08 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Data Collection Temp. (K) | 100-293 K | Temperature at which diffraction data was collected.[2][17] |
Molecular Structure and Conformation
The analysis of the molecular geometry provides insights into the electronic nature and stability of the compound.
Caption: Connectivity diagram of the core molecular structure.
-
1,3,4-Oxadiazole Ring: The central oxadiazole ring is expected to be essentially planar. The bond lengths within the ring, particularly the C=N and C-O bonds, suggest significant π-electron delocalization, which contributes to the stability of the heterocyclic system.[1][18]
-
Thiol/Thione Tautomerism: The compound can exist in two tautomeric forms: the thiol form (C-SH) and the thione form (C=S, N-H). In the solid state, crystallographic analysis definitively identifies the predominant form. For many related structures, the thione tautomer is observed, stabilized by intermolecular hydrogen bonding.[7]
-
Adamantane Moiety: The adamantane group adopts its characteristic rigid, strain-free chair conformation. The C-C bond connecting the adamantyl group to the oxadiazole ring allows for some rotational freedom, but the bulky nature of the cage influences the overall crystal packing.
Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is directed by a network of non-covalent interactions. In adamantyl-oxadiazole derivatives, common interactions include:
-
Hydrogen Bonding: If the thione tautomer is present, strong N-H···S or N-H···O hydrogen bonds often link molecules into dimers or chains, forming robust supramolecular synthons.
-
C-H···N/O/S Interactions: Weaker C-H···N, C-H···O, or C-H···S interactions involving hydrogen atoms from the adamantane cage and heteroatoms on adjacent molecules are also prevalent, contributing to the overall stability of the crystal packing.[2]
-
π-π Stacking: In some cases, offset π-π stacking interactions can occur between the oxadiazole rings of neighboring molecules, further stabilizing the crystal structure.[2][17]
Conclusion: From Data to Discovery
The crystal structure analysis of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol provides a definitive and high-resolution snapshot of its molecular architecture. This detailed structural information is invaluable for understanding its physicochemical properties and biological activity. It validates the molecular connectivity, confirms the dominant tautomeric form, and reveals the intricate network of intermolecular forces that dictate its solid-state behavior. For drug development professionals, this structural data serves as a critical foundation for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutic agents targeting a range of diseases.[14]
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Blacque, O., Al-Wahaibi, L. H., et al. (2019). Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl) and 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Crystallographic Communications, 75(5), 681-687. Retrieved from [Link]
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